molecular formula C21H26N2O4S2 B12187158 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12187158
M. Wt: 434.6 g/mol
InChI Key: HZKGJOFQEPQYBA-JXAWBTAJSA-N
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Description

3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a piperidine ring, a thiazolidinone ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of piperidine derivatives with thiazolidinone precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, resulting in therapeutic or biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and thiazolidinone derivatives, such as:

Uniqueness

The uniqueness of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one lies in its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H26N2O4S2

Molecular Weight

434.6 g/mol

IUPAC Name

(5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H26N2O4S2/c1-27-17-8-3-2-6-15(17)14-18-20(26)23(21(28)29-18)12-9-19(25)22-11-5-4-7-16(22)10-13-24/h2-3,6,8,14,16,24H,4-5,7,9-13H2,1H3/b18-14-

InChI Key

HZKGJOFQEPQYBA-JXAWBTAJSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3CCO

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3CCO

Origin of Product

United States

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